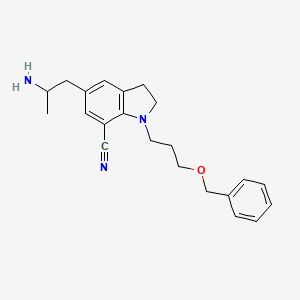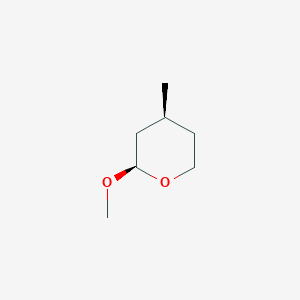
1,1',1'',1'''-(But-1-ene-1,2,3,4-tetrayl)tetrabenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’‘,1’‘’-(But-1-ene-1,2,3,4-tetrayl)tetrabenzene is an organic compound characterized by a butene backbone with four benzene rings attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-(But-1-ene-1,2,3,4-tetrayl)tetrabenzene typically involves the following steps:
Starting Materials: The synthesis begins with but-1-ene and benzene as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts such as palladium or platinum to facilitate the coupling of benzene rings to the butene backbone.
Industrial Production Methods: Industrial production may involve the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’‘,1’‘’-(But-1-ene-1,2,3,4-tetrayl)tetrabenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, converting the compound into saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
1,1’,1’‘,1’‘’-(But-1-ene-1,2,3,4-tetrayl)tetrabenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,1’,1’‘,1’‘’-(But-1-ene-1,2,3,4-tetrayl)tetrabenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
1-Butene: A simpler alkene with the formula C4H8, used as a starting material in the synthesis of 1,1’,1’‘,1’‘’-(But-1-ene-1,2,3,4-tetrayl)tetrabenzene.
Benzene: An aromatic hydrocarbon with the formula C6H6, a key component in the structure of 1,1’,1’‘,1’‘’-(But-1-ene-1,2,3,4-tetrayl)tetrabenzene.
Polybutylene: A polymer derived from the polymerization of but-1-ene, used in various industrial applications.
Uniqueness
1,1’,1’‘,1’‘’-(But-1-ene-1,2,3,4-tetrayl)tetrabenzene is unique due to its complex structure, combining the properties of both alkenes and aromatic compounds. This dual nature allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
806-70-2 |
|---|---|
Fórmula molecular |
C28H24 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
1,3,4-triphenylbut-1-en-2-ylbenzene |
InChI |
InChI=1S/C28H24/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-21,28H,22H2 |
Clave InChI |
MFAZZFOVSGGGMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(2-Phenylethenyl)phenyl]-1,3-benzoxazole](/img/structure/B14755398.png)







![O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14755452.png)
![Pyrimido[4,5-C]quinoline](/img/structure/B14755456.png)
